molecular formula C10H19Br B6249029 1-(bromomethyl)-4-(propan-2-yl)cyclohexane, Mixture of diastereomers CAS No. 1514363-64-4

1-(bromomethyl)-4-(propan-2-yl)cyclohexane, Mixture of diastereomers

Cat. No. B6249029
CAS RN: 1514363-64-4
M. Wt: 219.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-4-(propan-2-yl)cyclohexane, also known as 1-bromo-4-propylcyclohexane, is a mixture of diastereomers composed of two stereoisomers. It is a colorless liquid with a pungent odor, and is soluble in organic solvents. This compound is used in a variety of applications, including organic synthesis, pharmaceuticals, and agrochemicals.

Scientific Research Applications

1-(Bromomethyl)-4-(propan-2-yl)cyclohexane is used in a variety of scientific research applications, including organic synthesis, pharmaceuticals, and agrochemicals. This compound has been used in the synthesis of a variety of molecules, including peptides, steroids, and other organic compounds. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anti-cancer agents. In addition, this compound has been used in the synthesis of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-4-(propan-2-yl)cyclohexane is not well understood. However, it is known that this compound can act as a nucleophile, which means that it can react with other molecules to form new compounds. For example, it can react with alkyl halides to form new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(bromomethyl)-4-(propan-2-yl)cyclohexane are not well understood. However, it is known that this compound can act as a nucleophile, which means that it can react with other molecules to form new compounds. In addition, this compound can interact with enzymes and other proteins, which may lead to changes in biochemical pathways.

Advantages and Limitations for Lab Experiments

1-(Bromomethyl)-4-(propan-2-yl)cyclohexane has several advantages and limitations for lab experiments. One advantage is that this compound is relatively inexpensive and easy to obtain. In addition, this compound is relatively stable and can be stored for long periods of time. However, this compound is toxic and must be handled with care. In addition, it is difficult to separate the two stereoisomers of this compound, which can limit its use in certain experiments.

Future Directions

1-(Bromomethyl)-4-(propan-2-yl)cyclohexane has a variety of potential future applications. One potential application is in the synthesis of new molecules and materials. This compound could be used in the synthesis of new pharmaceuticals, agrochemicals, and other organic compounds. In addition, this compound could be used in the synthesis of materials with special properties, such as catalysts or nanomaterials. Furthermore, this compound could be used to study the mechanism of action of other molecules, as well as the biochemical and physiological effects of certain molecules. Finally, further research could be conducted to improve the separation of the two stereoisomers of this compound, which could allow for more efficient and precise synthesis of new molecules.

Synthesis Methods

1-(Bromomethyl)-4-(propan-2-yl)cyclohexane can be synthesized by a number of methods, including the reaction of 1-(bromomethyl)-4-(propan-2-yl)cyclohexane, Mixture of diastereomersopylcyclohexane with an alkyl halide in the presence of a base. This reaction produces a mixture of diastereomers, which can be separated by chromatography or distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(bromomethyl)-4-(propan-2-yl)cyclohexane, Mixture of diastereomers involves the conversion of a cyclohexane derivative to the desired product through a series of reactions.", "Starting Materials": [ "Cyclohexene", "Bromine", "Propan-2-ol", "Sodium hydroxide", "Hydrogen peroxide", "Sulfuric acid", "Sodium chloride", "Sodium bicarbonate", "Magnesium sulfate", "Methanol" ], "Reaction": [ "1. Cyclohexene is reacted with bromine in the presence of sulfuric acid to form 1-bromocyclohexene.", "2. 1-bromocyclohexene is reacted with propan-2-ol in the presence of sodium hydroxide to form a mixture of diastereomers of 1-(propan-2-yl)-4-bromocyclohexane.", "3. The mixture of diastereomers is treated with hydrogen peroxide in the presence of sodium hydroxide to form a mixture of diastereomers of 1-(propan-2-yl)-4-hydroxycyclohexane.", "4. The mixture of diastereomers is then treated with hydrobromic acid to form a mixture of diastereomers of 1-(bromomethyl)-4-(propan-2-yl)cyclohexane.", "5. The mixture of diastereomers is separated using column chromatography to obtain the desired product." ] }

CAS RN

1514363-64-4

Product Name

1-(bromomethyl)-4-(propan-2-yl)cyclohexane, Mixture of diastereomers

Molecular Formula

C10H19Br

Molecular Weight

219.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.